Imidazole Linkage Position: 2-Imidazolyl vs. 5-Imidazolyl Isomer Hydrogen-Bond Acceptor Topology
The 2-imidazolyl attachment in the target compound positions the imidazole N3 nitrogen (non-methylated) in a distinct spatial orientation compared to the 5-imidazolyl isomer. In the mGlu5 NAM series, the 2-imidazolyl-pyrazole core demonstrated receptor antagonism with IC₅₀ values below 100 nM in a functional cell-based calcium mobilization assay, whereas the corresponding 5-imidazolyl regioisomer showed a >10-fold reduction in potency, consistent with altered hydrogen-bonding geometry to the receptor allosteric pocket [1]. The target compound's 2-imidazolyl linkage provides a donor–acceptor motif that maps onto the mGlu5 MPEP binding site, a feature not replicated by the 5-imidazolyl isomer [2].
| Evidence Dimension | Imidazole linkage position and target engagement (mGlu5 NAM functional activity) |
|---|---|
| Target Compound Data | IC₅₀ <100 nM (mGlu5 calcium mobilization assay, 2-imidazolyl-pyrazole amide derivative) |
| Comparator Or Baseline | 5-(1-methyl-1H-imidazol-5-yl)-1H-pyrazol-3-amine amide derivative: IC₅₀ >1,000 nM |
| Quantified Difference | >10-fold reduction in potency for the 5-imidazolyl isomer relative to the 2-imidazolyl scaffold |
| Conditions | Functional cell-based assay measuring mGlu5 receptor-mediated calcium mobilization; compounds evaluated as amide derivatives of the parent amine scaffold |
Why This Matters
For medicinal chemistry teams building mGlu5 NAM series, the 2-imidazolyl regioisomer is essential to maintain sub-100 nM potency; the 5-imidazolyl isomer cannot recapitulate this activity without scaffold re-optimization.
- [1] Chae E, Shin YJ, Ryu EJ, et al. Discovery of biological evaluation of pyrazole/imidazole amides as mGlu5 receptor negative allosteric modulators. Bioorg Med Chem Lett. 2013;23(7):2134-2139. doi:10.1016/j.bmcl.2013.01.115. View Source
- [2] Blanc J-B, Kramer C, Lerner C, et al. NOVEL IMIDAZOLE-PYRAZOLE DERIVATIVES. Patent Application US20200290998A1. Assignee: Hoffmann-La Roche Inc. Published September 17, 2020. View Source
